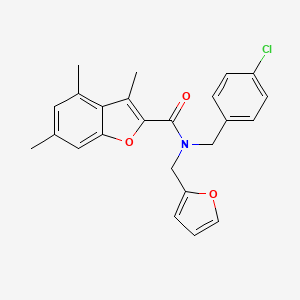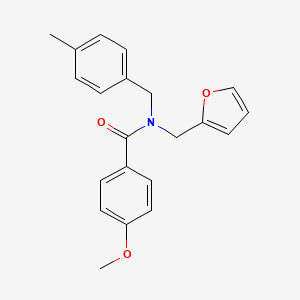![molecular formula C16H18ClN3O5S3 B11411786 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidine-4-carboxamide](/img/structure/B11411786.png)
1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C16H19ClN2O4S3. This compound is notable for its unique structure, which includes a thiazole ring, a piperidine ring, and sulfonyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-methanesulfonyl-1,3-thiazole-5-amine under controlled conditions to form the intermediate product. This intermediate is then reacted with piperidine-4-carboxamide to yield the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise temperature control, use of catalysts, and purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonyl groups play a crucial role in forming strong interactions with the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2-Methanesulfonyl-1,3-thiazole-5-amine: Another precursor used in the synthesis.
Piperidine-4-carboxamide: A structural analog with similar properties.
Uniqueness: 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a thiazole ring, piperidine ring, and multiple sulfonyl groups. This structure provides it with distinctive chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C16H18ClN3O5S3 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O5S3/c1-27(22,23)16-19-14(28(24,25)12-4-2-11(17)3-5-12)15(26-16)20-8-6-10(7-9-20)13(18)21/h2-5,10H,6-9H2,1H3,(H2,18,21) |
InChI Key |
JQLCEUVWDMPPII-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411723.png)

![Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11411732.png)
![1-(4-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411739.png)


![4-oxo-N-[(2E)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B11411766.png)
![1-(2,5-dimethylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11411768.png)

![5-chloro-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411778.png)
![4-[6,7-diethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid](/img/structure/B11411783.png)
![5-chloro-2-(ethylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11411794.png)

![benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B11411808.png)
